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molecular formula C9H15N3O2 B1526359 tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate CAS No. 847139-23-5

tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate

Cat. No. B1526359
M. Wt: 197.23 g/mol
InChI Key: AZEOFHCJPAQKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569298B2

Procedure details

tert-Butyl 3-methyl-4-nitropyrazole-1-carboxylate (815 mg) was dissolved in MeOH (20 ml) and hydrogenated at room temperature for 40 hours with 10% Pd/C (0.2 g, 50% wet). The catalyst was filtered off and the solvent removed in vacuo. Column chromatography on silica (4 g), eluting with 1:1 EtOAc-heptane (500 ml) gave tert-butyl 4-amino-3-methylpyrazole-1-carboxylate (400 mg).
Quantity
815 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([N+:7]([O-])=O)=[CH:5][N:4]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[N:3]=1>CO.[Pd]>[NH2:7][C:6]1[C:2]([CH3:1])=[N:3][N:4]([C:10]([O:12][C:13]([CH3:15])([CH3:14])[CH3:16])=[O:11])[CH:5]=1

Inputs

Step One
Name
Quantity
815 mg
Type
reactant
Smiles
CC1=NN(C=C1[N+](=O)[O-])C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
WASH
Type
WASH
Details
Column chromatography on silica (4 g), eluting with 1:1 EtOAc-heptane (500 ml)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NN(C1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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